An In-depth Technical Guide to the Core Properties and Characteristics of Octafluoronaphthalene
An In-depth Technical Guide to the Core Properties and Characteristics of Octafluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octafluoronaphthalene (C₁₀F₈), a fully fluorinated derivative of naphthalene, is a crystalline solid that has garnered significant interest across various scientific disciplines. Its unique electronic properties, high thermal stability, and chemical resistance make it a valuable building block in materials science and a compelling scaffold for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties of octafluoronaphthalene, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly within the realm of drug discovery.
Core Properties and Characteristics
Octafluoronaphthalene is a white crystalline solid at room temperature.[1] The complete substitution of hydrogen with fluorine atoms drastically alters the molecule's physicochemical properties compared to its hydrocarbon analog, naphthalene.
Physical Properties
The key physical properties of octafluoronaphthalene are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₀F₈ | [1] |
| Molecular Weight | 272.09 g/mol | [1] |
| Appearance | White crystalline powder/solid | [1][2] |
| Melting Point | 87-88 °C | |
| Boiling Point | 209 °C | [No specific citation found] |
| Solubility | Soluble in DMSO, dichloromethane, chloroform | [2] |
| CAS Number | 313-72-4 | [1] |
Spectroscopic Properties
The spectroscopic data for octafluoronaphthalene are crucial for its identification and characterization.
1.2.1. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of octafluoronaphthalene is complex due to the various fluorine environments and their coupling. The chemical shifts are typically referenced to CFCl₃.
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (J) in Hz |
| F-1, F-4, F-5, F-8 | -138 to -140 | Multiplet | |
| F-2, F-3, F-6, F-7 | -153 to -155 | Multiplet |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency. The data presented is a general representation.
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the strong electron-withdrawing effect of the fluorine atoms, the carbon signals are shifted downfield compared to naphthalene.[3]
| Carbon Atom | Chemical Shift (ppm) Range |
| C-1, C-4, C-5, C-8 | 135 - 145 (d, ¹JCF ≈ 250 Hz) |
| C-2, C-3, C-6, C-7 | 130 - 140 (d, ¹JCF ≈ 250 Hz) |
| C-9, C-10 (bridgehead) | 115 - 125 |
Note: The signals for the fluorinated carbons appear as doublets due to one-bond coupling with fluorine.[4]
Experimental Protocols
Detailed methodologies for the synthesis and purification of octafluoronaphthalene are essential for researchers working with this compound.
Synthesis of Octafluoronaphthalene from Octachloronaphthalene
A common method for the synthesis of octafluoronaphthalene is the halogen exchange reaction of octachloronaphthalene with a fluoride salt.[5][6]
2.1.1. Materials and Equipment
-
Octachloronaphthalene
-
Potassium fluoride (anhydrous)
-
Sulfolane
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Distillation apparatus
2.1.2. Procedure
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, combine octachloronaphthalene (e.g., 120 g) and sulfolane (e.g., 500 g).[5]
-
With vigorous stirring, add anhydrous potassium fluoride (e.g., 210 g) to the mixture.[5]
-
Heat the reaction mixture to 250 °C and maintain this temperature for 5 hours.[5]
-
After the reaction is complete, cool the mixture to 130 °C.[5]
-
Purify the product by distillation under reduced pressure to obtain solid octafluoronaphthalene.[5]
Purification of Octafluoronaphthalene
2.2.1. Sublimation
Sublimation is an effective method for purifying octafluoronaphthalene, taking advantage of its ability to transition directly from a solid to a gas.
2.2.1.1. Materials and Equipment
-
Crude octafluoronaphthalene
-
Sublimation apparatus (e.g., a flask with a cold finger)
-
Vacuum source
-
Heating mantle
2.2.1.2. Procedure
-
Place the crude octafluoronaphthalene in the bottom of the sublimation apparatus.
-
Assemble the apparatus and connect it to a vacuum source.
-
Begin to evacuate the system.
-
Once a stable vacuum is achieved, circulate a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle.
-
Octafluoronaphthalene will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the system.
-
Carefully collect the purified crystals from the cold finger.
2.2.2. Recrystallization
Recrystallization from a suitable solvent is another common purification technique.
2.2.2.1. Materials and Equipment
-
Crude octafluoronaphthalene
-
Appropriate solvent (e.g., ethanol, methanol, or a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
2.2.2.2. Procedure
-
In an Erlenmeyer flask, dissolve the crude octafluoronaphthalene in a minimum amount of hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution should be heated for a short period.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Applications in Drug Development
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[7][8] Octafluoronaphthalene serves as a versatile building block for introducing a perfluorinated aromatic moiety into a molecule.[9]
Rationale for Using Perfluorinated Aromatics in Medicinal Chemistry
The strong electron-withdrawing nature of the fluorine atoms in octafluoronaphthalene makes the aromatic ring electron-deficient. This property can be exploited in nucleophilic aromatic substitution (SNAAr) reactions to introduce various functional groups.[9] The resulting fluorinated naphthalene derivatives can then be further elaborated into potential drug candidates.
The presence of a perfluorinated aromatic ring can:
-
Block metabolic oxidation: The robust C-F bonds are resistant to enzymatic degradation, which can improve the half-life of a drug.[7]
-
Modulate lipophilicity: Fluorination can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[7]
-
Influence binding interactions: The unique electronic properties of the fluorinated ring can lead to favorable interactions with biological targets.[7]
Logical Workflow for Drug Discovery
The following diagram illustrates a generalized workflow for utilizing a fluorinated building block like octafluoronaphthalene in a drug discovery program.
Safety and Handling
Octafluoronaphthalene is a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. Octafluoronaphthalene | C10F8 | CID 67564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Octafluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 6. CN103497088A - Method for preparing octafluoronaphthalene - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. nbinno.com [nbinno.com]
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